Acetazolamide sodium salt; Diamox Parenteral; Sodium acetazolamidate; Sodium acetazolamide; Vetamox

Description

Acetazolamide sodium salt and its derivatives are carbonic anhydrase inhibitors (CAIs) used therapeutically for diverse indications, including glaucoma, heart failure, metabolic disorders, and altitude sickness. Below is an overview of the compounds specified:

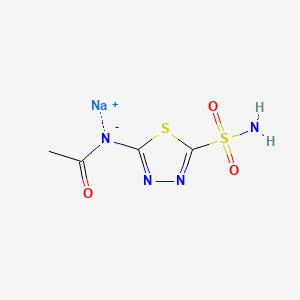

- Acetazolamide sodium salt: The sodium salt formulation of acetazolamide, enhancing solubility for parenteral administration. It is chemically designated as N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide sodium salt (MW 244.2) and is reconstituted for intravenous use .

- Diamox Parenteral: The brand name for injectable acetazolamide sodium salt. Each vial contains 500 mg of acetazolamide sodium, adjusted to pH 9.2 with sodium hydroxide .

- Sodium acetazolamidate/Sodium acetazolamide: Synonym for acetazolamide sodium salt, emphasizing its ionic form. These terms are interchangeable in pharmacological contexts .

These compounds share a common mechanism: inhibition of carbonic anhydrase (CA), reducing bicarbonate reabsorption in renal tubules and aqueous humor secretion in the eye .

Properties

Molecular Formula |

C4H5N4NaO3S2 |

|---|---|

Molecular Weight |

244.2 g/mol |

IUPAC Name |

sodium;acetyl-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)azanide |

InChI |

InChI=1S/C4H6N4O3S2.Na/c1-2(9)6-3-7-8-4(12-3)13(5,10)11;/h1H3,(H3,5,6,7,9,10,11);/q;+1/p-1 |

InChI Key |

MRSXAJAOWWFZJJ-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[N-]C1=NN=C(S1)S(=O)(=O)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetazolamide sodium typically involves the oxidation of a thiol derivative to form a sulfonyl chloride intermediate. This intermediate is then reacted with various amines, hydrazones, and bis-amine precursors to produce new sulfonamide derivatives . The use of sodium hypochlorite (commercial bleach) instead of chlorine gas has been shown to enhance the safety, environmental conditions, and efficiency of the oxidation process .

Industrial Production Methods

For industrial production, acetazolamide sodium is often prepared by providing an acetazolamide sodium solution and then aseptically spray drying the solution to obtain the powder form . This method ensures high purity and bioavailability, making it suitable for injectable dosage forms .

Chemical Reactions Analysis

Types of Reactions

Acetazolamide sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation process is crucial for converting the thiol derivative to the sulfonyl chloride intermediate .

Common Reagents and Conditions

Oxidation: Sodium hypochlorite (NaOCl) is commonly used as an oxidizing agent.

Substitution: Various amines, hydrazones, and bis-amine precursors are used to create new sulfonamide derivatives.

Major Products Formed

The major products formed from these reactions include novel sulfonamide derivatives with enhanced antibacterial and antioxidant properties .

Scientific Research Applications

Acetazolamide sodium has a wide range of scientific research applications:

Chemistry: Used as a reagent in the synthesis of new compounds with potential antibacterial and antioxidant activities.

Biology: Studied for its effects on cellular membrane ion/water channel activity and hydrogen ion transport.

Medicine: Widely used in the treatment of glaucoma, epilepsy, altitude sickness, and certain types of edema It is also used off-label to stimulate respiratory drive in patients with chronic obstructive pulmonary disease.

Industry: Employed in the production of high-purity injectable dosage forms.

Mechanism of Action

Acetazolamide sodium works by inhibiting the enzyme carbonic anhydrase, which is involved in the reversible hydration of carbon dioxide and dehydration of carbonic acid. This inhibition leads to a reduction in hydrogen ion secretion at the renal tubule and increased renal excretion of sodium, potassium, bicarbonate, and water . The enzyme inhibition also decreases the formation of hydrogen ions and bicarbonate from carbon dioxide and water, reducing intraocular pressure and fluid retention .

Comparison with Similar Compounds

Pharmacological Class and Mechanism

Efficacy in Heart Failure

- Acetazolamide vs. Loop Diuretics :

- Acetazolamide vs. Chlorthalidone :

Adverse Effects and Interactions

Q & A

Q. What experimental models are used to quantify the pharmacological mechanism of acetazolamide sodium salt as a carbonic anhydrase inhibitor?

Acetazolamide sodium salt inhibits carbonic anhydrase isoforms (CA-II and CA-IV), altering bicarbonate and proton gradients. Researchers quantify this via:

Q. What dosing protocols are standard for acetazolamide sodium salt in preclinical studies?

Preclinical dosing varies by model:

- Acute Mountain Sickness : 500–1000 mg/day (human equivalent dose adjusted for species) in divided doses .

- Neurovascular Studies : 22 mg/kg IV in cerebral blood flow (CBF) experiments, with post-administration monitoring at 30–60 min intervals .

- Formulation : Reconstitute lyophilized powder with sterile water (5 mL/vial) for IV/IM use; stability ≤24 hours when refrigerated .

Q. How is acetazolamide sodium salt used to modulate cerebral blood flow (CBF) in neurovascular research?

The "Diamox challenge" involves administering acetazolamide (22 mg/kg IV) to induce vasodilation via CO₂ accumulation. CBF is measured using:

| Category | Pre-Diamox CBF | Post-Diamox CBF | Clinical Relevance |

|---|---|---|---|

| I | Normal | Increased | Healthy reserve |

| II | Low | Increased | Compensated risk |

| III | Low/Normal | No change | High risk |

Advanced Research Questions

Q. How can contradictory findings on acetazolamide’s cerebral hemodynamic effects be resolved?

Discrepancies arise from age-dependent CBF responses and methodological variability:

- Age Effects : CBF decreases with age; hyperfrontality (higher frontal CBF) is pronounced in younger subjects. Normalize data using age-adjusted reference ranges .

- Measurement Timing : Post-Diamox CBF peaks at 20–30 min; delayed measurements underestimate effects .

- Statistical Thresholds : Use 95% confidence intervals (e.g., ±30% for resting CBF) to distinguish pathological vs. normal variance .

Q. What methodological considerations are critical for trials investigating acetazolamide in idiopathic intracranial hypertension (IIH)?

Key design elements from the IIH Treatment Trial include:

- Outcome Measures : Perimetric Mean Deviation (PMD) for visual field loss; papilledema grading via Frisén scale .

- Dosing : Escalate to 4 g/day (max tolerated) with sodium-restricted diets to mitigate edema .

- Confounders : Adjust for weight loss (acetazolamide group: −7.5 kg vs. placebo −3.45 kg) and electrolyte imbalances .

Q. How do physicochemical interactions impact acetazolamide sodium salt’s formulation stability and adsorption?

Adsorption studies reveal:

- Surface Interactions : Acetazolamide forms mixed layers with surfactants (e.g., sodium 1-decanesulfonate), altering differential capacitance at electrode interfaces. Use electrochemical impedance spectroscopy to quantify adsorption isotherms .

- pH Sensitivity : Lyophilized formulations require pH 9.6 (adjusted with NaOH/HCl) to maintain solubility; deviations >±0.5 reduce stability .

Q. What strategies optimize acetazolamide’s use in novel therapeutic areas like bipolar disorder (BD)?

Preliminary scoping reviews suggest:

- Mechanistic Hypotheses : Target CA-mediated pH dysregulation in neuronal excitability. Prioritize animal models with CA-II overexpression .

- Data Synthesis : Include non-English studies with machine translation and contact authors for missing pharmacokinetic data .

Methodological Tables

Table 1: Key Outcomes from the IIH Treatment Trial (n=165)

| Parameter | Acetazolamide + Diet | Diet Alone | Treatment Effect (95% CI) | P-value |

|---|---|---|---|---|

| PMD Improvement (dB) | 1.43 | 0.71 | 0.71 (0–1.43) | 0.050 |

| Papilledema Grade Change | −1.31 | −0.61 | −0.70 (−0.99–−0.41) | <0.001 |

| Weight Loss (kg) | −7.50 | −3.45 | −4.05 (−6.27–−1.83) | <0.001 |

Table 2: Age-Dependent CBF Responses to Diamox (n=55)

| Age Group (Years) | Resting CBF (mL/100g/min) | Post-Diamox CBF (mL/100g/min) | Fold Increase |

|---|---|---|---|

| 20–30 | 78.2 | 132.9 | 1.70 |

| 50–60 | 62.4 | 106.1 | 1.70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.